![molecular formula C17H15ClN2 B11725760 1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine](/img/structure/B11725760.png)
1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine is a chemical compound with the molecular formula C17H15ClN2. It is known for its unique structure, which includes a naphthalene ring substituted with a chlorine atom and a phenylhydrazine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine typically involves the condensation of 1-chloro-3,4-dihydro-2-naphthaldehyde with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Studied for its potential as a therapeutic agent, particularly in the treatment of prostate cancer.
作用机制
The mechanism of action of 1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine involves its interaction with specific molecular targets and pathways. In the context of its anti-cancer properties, the compound is believed to inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but it is thought to involve the modulation of enzymes and receptors critical to cancer cell metabolism .
相似化合物的比较
Similar Compounds
(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol: A related compound with a hydroxyl group instead of the hydrazone moiety.
(E)-1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-(4-methylphenyl)hydrazine: A derivative with a methyl-substituted phenyl group.
Uniqueness
1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a naphthalene ring, chlorine atom, and phenylhydrazine moiety makes it a valuable compound for various research applications .
属性
分子式 |
C17H15ClN2 |
|---|---|
分子量 |
282.8 g/mol |
IUPAC 名称 |
N-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C17H15ClN2/c18-17-14(11-10-13-6-4-5-9-16(13)17)12-19-20-15-7-2-1-3-8-15/h1-9,12,20H,10-11H2 |
InChI 键 |
PAEZKFMNEUUWGY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NNC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(hydroxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725689.png)
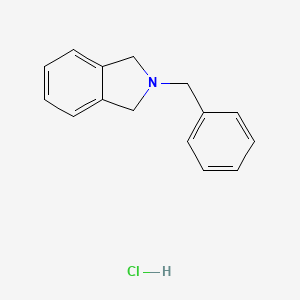
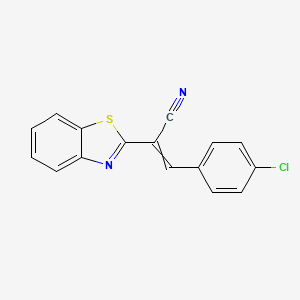
![2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725703.png)
![3-[(Z)-N-(4-chloroanilino)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B11725705.png)
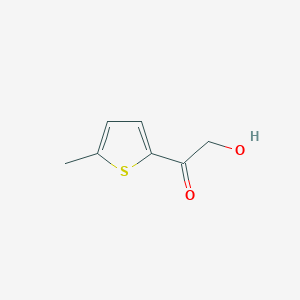
![3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide](/img/structure/B11725715.png)

![1-(Furan-2-yl)-3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]prop-2-en-1-one](/img/structure/B11725727.png)
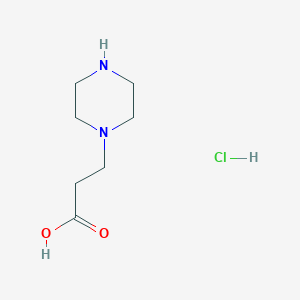
![(2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride](/img/structure/B11725743.png)
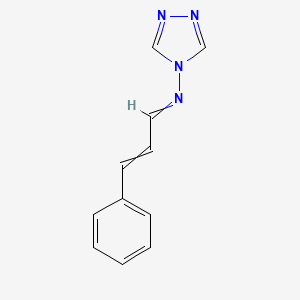
![N-[1-(4-methylphenyl)propylidene]hydroxylamine](/img/structure/B11725758.png)
![4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725767.png)
